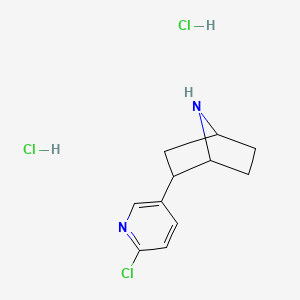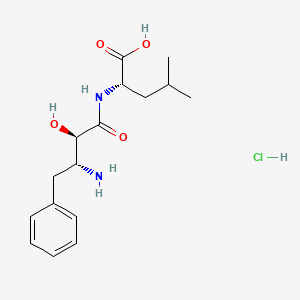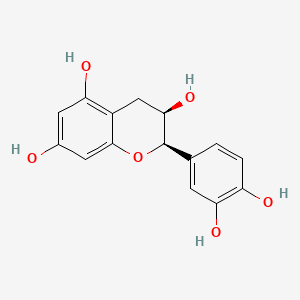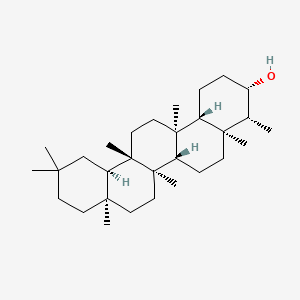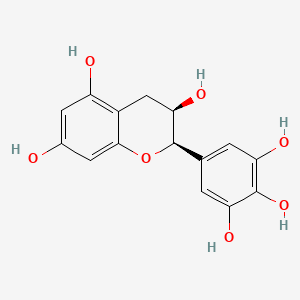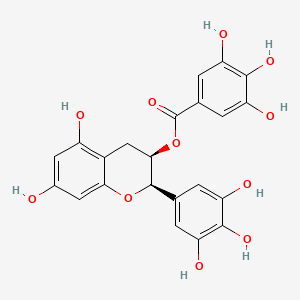
Eprobemide
描述
Eprobemide (INN) is a pharmaceutical drug that was used as an antidepressant in Russia under the brand name Бефол / Befol . It is a non-competitive reversible inhibitor of monoamine oxidase A that exhibits selective action on serotonin deamination .
Molecular Structure Analysis
Eprobemide has a molecular formula of C14H19ClN2O2 and an average mass of 282.766 Da . It contains a morpholine fragment connected to a chlorobenzamide .
科学研究应用
Monoamine Oxidase A (MAO-A) Inhibition
Eprobemide is known to be an inhibitor of monoamine oxidase A (MAO-A) . MAO-A is an enzyme that breaks down monoamine neurotransmitters such as serotonin and norepinephrine in the brain. By inhibiting this enzyme, Eprobemide increases the levels of these neurotransmitters, which can have various effects on mood and behavior.
Antidepressant
Eprobemide has been used as an antidepressant in Russia under the brand name "Befol" . It is a non-competitive reversible inhibitor of MAO-A that exhibits selective action on serotonin deamination . This means it specifically targets the breakdown of serotonin, a neurotransmitter that plays a key role in mood regulation.
Behavioral Neuroscience
In the field of behavioral neuroscience, Eprobemide has been used in research to study its effects on behavior. For instance, it has been shown to reduce immobility time in a modified version of the forced swim test in rats when administered at a dose of 10 mg/kg . This suggests that it may have potential applications in the study and treatment of conditions related to mood and behavior.
Serotonin Deamination
Eprobemide exhibits selective action on serotonin deamination . Deamination is a process where an amino group is removed from a molecule. In the case of serotonin, this process breaks down the neurotransmitter. By selectively inhibiting this process, Eprobemide can increase serotonin levels in the brain, which can have various effects on mood and behavior.
Comparative Studies
Eprobemide can also be used in comparative studies with other MAO-A inhibitors. For example, it differs from moclobemide only in the linker that connects the morpholine fragment with the chlorobenzamide . Such comparisons can help researchers understand the structure-activity relationships of these compounds.
作用机制
Target of Action
Eprobemide is a pharmaceutical drug that was used as an antidepressant . The primary target of Eprobemide is Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidative deamination of monoamines, such as serotonin. Inhibition of MAO-A increases the availability of these neurotransmitters in the synaptic cleft, which can alleviate symptoms of depression .
Mode of Action
Eprobemide acts as a non-competitive reversible inhibitor of MAO-A Eprobemide exhibits selective action on serotonin deamination , which means it preferentially inhibits the breakdown of serotonin, thereby increasing its levels in the brain.
Biochemical Pathways
By inhibiting MAO-A, Eprobemide affects the metabolic pathway of serotonin, a key neurotransmitter involved in mood regulation . Increased levels of serotonin in the brain due to reduced breakdown can lead to enhanced neurotransmission and improved mood, which is beneficial in the treatment of depression .
Pharmacokinetics
These include absorption, distribution, metabolism, and excretion (ADME) properties . The bioavailability of Eprobemide would be influenced by these factors, which determine the concentration of the drug in the blood over time .
Result of Action
The molecular and cellular effects of Eprobemide’s action primarily involve increased serotonin levels in the brain due to inhibited breakdown by MAO-A . This can lead to enhanced serotonin neurotransmission, which is associated with improved mood .
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs, including Eprobemide. For instance, behaviors, nutrition, and exposure to certain chemicals or pollutants can affect cellular epigenetics, which in turn may influence how a person responds to a drug . .
安全和危害
属性
IUPAC Name |
4-chloro-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17/h2-5H,1,6-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFGRAGNYHYWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117854-28-1 (mono-hydrochloride) | |
| Record name | Eprobemide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087940601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046409 | |
| Record name | Eprobemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eprobemide | |
CAS RN |
87940-60-1 | |
| Record name | 4-Chloro-N-[3-(4-morpholinyl)propyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87940-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprobemide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087940601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprobemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPROBEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URX5F7RDER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide](/img/structure/B1671469.png)

![2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane](/img/structure/B1671471.png)

